molecular formula C24H16BrClN2O4 B2542692 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-92-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2542692
CAS No.: 330200-92-5
M. Wt: 511.76
InChI Key: GGTGXONZFOEJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C24H16BrClN2O4 and its molecular weight is 511.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives are primarily synthesized and characterized for their structural properties and potential as CCR5 antagonists. These compounds are synthesized through a series of chemical reactions, including elimination, reduction, and bromization, followed by structural characterization using techniques like NMR, MS, and IR spectroscopy (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

Antagonistic Properties

  • Some derivatives have been identified as non-peptide CCR5 antagonists, indicating their potential in medical applications, particularly related to HIV-1 infection prevention (Bi, 2015), (De-ju, 2014).

Structural Analysis and Interaction Studies

  • Studies have been conducted to understand the intermolecular interactions, crystal packing, and structural characterization of closely related compounds through techniques like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the structural stability and interaction patterns of the compounds, which are crucial for understanding their behavior in different environments (Saeed et al., 2020), (Sagar et al., 2018).

Antimicrobial and Antipathogenic Studies

  • Several studies have focused on the synthesis and characterization of derivatives for their potential antimicrobial and antipathogenic properties. These studies involve evaluating the synthesized compounds against various bacterial and fungal strains, providing a foundation for developing novel antimicrobial agents (Sethi et al., 2016), (Limban et al., 2011).

Chemokine Receptor Antagonism

  • Compounds related to this compound have been explored for their potential as chemokine receptor (CCR5) antagonists, which are significant in the context of HIV-1 infection prevention and treatment (De-ju, 2014).

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClN2O4/c25-15-7-10-20(18(13-15)23(31)17-3-1-2-4-19(17)26)27-24(32)14-5-8-16(9-6-14)28-21(29)11-12-22(28)30/h1-10,13H,11-12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGXONZFOEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.